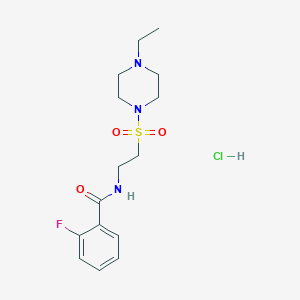

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

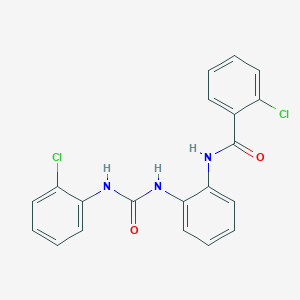

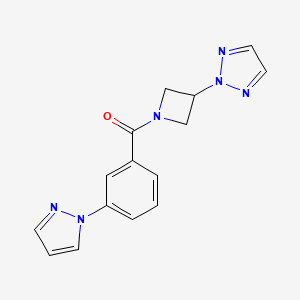

This compound is a benzamide derivative with a fluorine atom on the benzene ring and a sulfonyl-ethyl-piperazine moiety attached to the amide nitrogen . Benzamide derivatives are known to have various biological activities, and the piperazine moiety is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The compound contains a benzene ring, which is aromatic, and a piperazine ring, which is a saturated heterocycle. It also has a sulfonyl group and an amide group, both of which can participate in hydrogen bonding .Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, we can infer some potential reactivity. The amide could potentially be hydrolyzed under acidic or basic conditions. The aromatic ring could potentially undergo electrophilic aromatic substitution, although the electron-withdrawing amide group would deactivate the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amide and sulfonyl groups, along with the piperazine ring, would likely make this compound quite polar and potentially soluble in water .Applications De Recherche Scientifique

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Researchers synthesized a series of derivatives by nucleophilic substitution reactions with various sulfonyl chlorides. Among these derivatives, compounds 6d, 6e, and 6i demonstrated significant antiproliferative activity against human cancer cell lines (K562, Colo-205, MDA-MB 231, IMR-32) in vitro . Further studies are warranted to explore its mechanism of action and potential clinical applications.

Antimicrobial Properties

While not extensively studied, the compound’s structural features suggest it could exhibit antimicrobial activity. Similar sulfonyl-containing compounds have shown promise in inhibiting microbial growth . Investigating its effects against specific pathogens could provide valuable insights.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]-2-fluorobenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O3S.ClH/c1-2-18-8-10-19(11-9-18)23(21,22)12-7-17-15(20)13-5-3-4-6-14(13)16;/h3-6H,2,7-12H2,1H3,(H,17,20);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBODEALMVAMATR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=CC=C2F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B2534162.png)

![2-fluoro-N-{3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl}pyridine-4-carboxamide](/img/structure/B2534166.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2534170.png)

![1,3,8,8-tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2534180.png)

![7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2534182.png)